4-Bromo-2-benzothiazolecarboxylic acid

Description

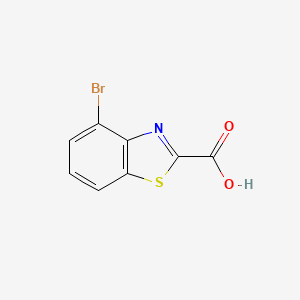

4-Bromo-2-benzothiazolecarboxylic acid (CAS 1187928-21-7) is a brominated heterocyclic compound featuring a benzothiazole core with a carboxylic acid group at position 2 and a bromine substituent at position 2. Its molecular formula is C₈H₄BrNO₂S, with a molecular weight of 258.10 g/mol.

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKGFAPPOURYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901283466 | |

| Record name | 4-Bromo-2-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-21-7 | |

| Record name | 4-Bromo-2-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Cyclization from 2-Aminothiophenol Derivatives

One of the principal methods involves the cyclization of 2-aminothiophenol derivatives with appropriate carboxylic acid precursors under oxidative or acidic conditions to form the benzothiazole ring. For instance, the condensation of 2-aminothiophenol with carboxylic acid derivatives under microwave irradiation has been reported to efficiently yield benzothiazolecarboxylates, which can be further brominated selectively at the 4-position.

Bromination of 2-Aminobenzo[d]thiazole-6-carboxylates

A well-documented approach is the bromination of methyl 2-aminobenzo[d]thiazole-6-carboxylate derivatives. The synthesis typically involves:

- Starting from methyl 2-aminobenzoate and potassium thiocyanate in glacial acetic acid to form the benzothiazole core.

- Bromine is then added dropwise to the reaction mixture to introduce the bromine atom at the 4-position.

- The product is isolated by basification and filtration, yielding the brominated benzothiazolecarboxylate.

This method offers good regioselectivity and yields, with the possibility of protecting hydroxyl groups during the reaction to facilitate selective substitution.

Hydrolysis of Ethyl 4-Bromo-2-benzothiazolecarboxylate Esters

Another common method is the hydrolysis of ethyl esters of 4-bromo-2-benzothiazolecarboxylates. The ester is treated with sodium hydroxide in methanol at low temperatures (0 °C) for a few hours, followed by acidification to precipitate the free acid. This method is efficient and provides high yields (up to 93% reported for related thiazole derivatives).

Detailed Preparation Procedure Example

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | Methyl 2-aminobenzoate + KSCN in glacial acetic acid | Stirred at room temperature for 45 min, cooled to 10 °C | Formation of benzothiazole intermediate |

| 2 | Bromine in acetic acid, dropwise addition | Stirred overnight at room temperature | Bromination at 4-position |

| 3 | Basification with 25% NH3 solution, filtration | Product isolation by filtration | Brominated methyl 2-aminobenzo[d]thiazole-6-carboxylate |

| 4 | Hydrolysis with 10% NaOH in methanol at 0 °C for 2 hours | Followed by acidification to pH 4-5, filtration | This compound obtained in high purity and yield (up to 93%) |

This sequence highlights the typical synthetic route combining ring formation, bromination, and ester hydrolysis.

Reaction Conditions and Optimization

- Solvent and Temperature: Acetic acid is the preferred solvent for ring formation and bromination due to its ability to dissolve reagents and stabilize intermediates. Bromination is conducted at room temperature to avoid side reactions.

- pH Control: After bromination, basification to pH 8 is critical to precipitate the product efficiently.

- Hydrolysis: Conducted at low temperature (0 °C) to control the reaction rate and avoid decomposition.

- Purification: Filtration and washing with cold water or ether are standard to obtain pure products.

Alternative Methods and Recent Advances

- Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate the condensation of carboxylic acids with 2-aminothiophenol, significantly reducing reaction times and improving yields.

- Solvent-Free and Catalyst-Free One-Pot Reactions: Although primarily reported for related benzothiazole derivatives, solvent-free methods involving one-pot three-component condensations have shown promise in synthesizing benzothiazole compounds with various substitutions, potentially adaptable for 4-bromo derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-benzothiazolecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substituted Derivatives: Various substituted derivatives depending on the nucleophile used in substitution reactions.

Oxidized and Reduced Forms: Different oxidation states of the thiazole ring.

Coupled Products: Complex molecules formed through coupling reactions, often with biological activity.

Scientific Research Applications

4-Bromo-2-benzothiazolecarboxylic acid has diverse applications in scientific research:

Medicinal Chemistry: Used as a precursor in the synthesis of drugs with potential antimicrobial, antifungal, and anticancer properties.

Biological Studies: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.

Material Science: Utilized in the development of novel materials with unique electronic and optical properties.

Agrochemicals: Employed in the synthesis of compounds with herbicidal and pesticidal activities

Mechanism of Action

The mechanism of action of 4-Bromo-2-benzothiazolecarboxylic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

Pathway Modulation: The compound can modulate biological pathways by interacting with key proteins and receptors, affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Positional Isomers on the Benzothiazole Ring

Several brominated benzothiazolecarboxylic acid isomers differ in the bromine substituent’s position, impacting their electronic properties and applications:

Key Insight : The para-bromine in the target compound optimizes electronic effects for electrophilic aromatic substitution, whereas meta-substituted isomers may exhibit varied solubility and biological activity.

Thiazole vs. Benzothiazole Derivatives

Simpler thiazole derivatives lack the fused benzene ring, leading to distinct properties:

Key Insight : Benzothiazoles exhibit enhanced planarity and stability compared to thiazoles, making them more suitable for applications requiring π-π stacking (e.g., drug design) .

Brominated Benzoic Acid Derivatives

Compounds lacking the thiazole ring highlight the role of heterocycles:

Key Insight : The thiazole ring in this compound lowers the carboxylic acid’s pKa (~2.5–3.0) compared to benzoic acids, increasing acidity and reactivity in aqueous environments .

Biological Activity

4-Bromo-2-benzothiazolecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes existing research findings, case studies, and biochemical analyses to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole ring with a carboxylic acid functional group and a bromine atom at the 4-position. This structural configuration is pivotal for its biological activity, as it influences the compound's interaction with various biological targets.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Studies have shown that derivatives of benzothiazole compounds exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against pathogens like Escherichia coli and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 15.6 to 125 µg/mL, indicating potential therapeutic applications in treating infections .

Anticancer Activity

The compound has also been evaluated for anticancer properties . Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways and interaction with key proteins involved in cancer progression . For example, in vitro assays have shown that certain derivatives exhibit significant inhibition of BCL-2 protein, which is crucial for cell survival in many cancers .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism. For instance, it may affect glycolytic enzymes, influencing glucose metabolism.

- Apoptotic Pathways : It has been shown to activate apoptotic pathways in cancer cells, potentially through the inhibition of anti-apoptotic proteins like BCL-2 .

- Cellular Signaling Modulation : The compound can modulate critical signaling pathways that regulate cell growth and survival, impacting gene expression and cellular responses.

Case Studies

- In Vitro Studies on Antimicrobial Effects : A study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. Results indicated that these compounds exhibited significant antibacterial activity against E. coli with MIC values demonstrating their potential as effective antimicrobial agents .

- Anticancer Efficacy Assessment : In another study focusing on anticancer effects, researchers synthesized derivatives based on the benzothiazole scaffold and tested them against several cancer cell lines. The findings revealed that certain derivatives displayed potent cytotoxicity and induced apoptosis through intrinsic pathways involving mitochondrial dysfunction .

Data Tables

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Effectiveness |

|---|---|---|---|

| Antibacterial | E. coli | 15.6 - 125 | Moderate to High |

| Antifungal | C. albicans | 0.06 - 0.47 | High |

| Anticancer | Various Cancer Cell Lines | Varies | Significant |

Q & A

Q. Q1. What are the key steps in synthesizing 4-Bromo-2-benzothiazolecarboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols, such as:

- Intermediate preparation : Starting with 4-aminobenzoic acid, bromine and potassium thiocyanate in acidic conditions yield 2-aminobenzothiazole-5-carboxylic acid hydrochloride .

- Alkaline hydrolysis : Conversion to intermediates like 4-amino-3-mercaptobenzoic acid hydrochloride under controlled pH and temperature .

- Substitution reactions : Bromination at the 4-position using bromine sources (e.g., NBS) in polar aprotic solvents like DMF .

Optimization strategies : - Use reflux conditions with Na₂S₂O₄ to enhance reduction efficiency .

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological approaches :

- Spectroscopic analysis : Confirm the bromine substitution pattern using ¹H/¹³C NMR and compare with PubChem/CAS reference data .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₈H₄BrNO₂S, ~257.99 g/mol) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. Q3. What safety protocols are critical when handling this compound in the lab?

Key precautions :

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to skin/eye corrosion risks .

- Ventilation : Use fume hoods to avoid inhalation of fine dust .

- First aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. Q4. What mechanistic insights explain the reactivity of the bromine atom in this compound during nucleophilic substitution?

- Electronic effects : The electron-withdrawing carboxylic acid group activates the benzothiazole ring, making the 4-bromo position susceptible to SNAr (nucleophilic aromatic substitution) .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating substitution with amines or thiols .

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki) enables aryl-aryl bond formation while retaining the carboxylic acid functionality .

Q. Q5. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Experimental design :

- Derivatization : Synthesize analogs by replacing bromine with -NH₂, -SH, or aryl groups .

- In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains .

- Enzyme inhibition : Use fluorescence-based assays to study binding affinity to target enzymes (e.g., kinases) .

Q. Q6. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?

Analytical strategies :

- pH-dependent stability studies : Use UV-Vis spectroscopy to monitor degradation kinetics at pH 2–12 .

- Isolation of degradation products : LC-MS to identify byproducts (e.g., debrominated or hydrolyzed derivatives) .

- Computational modeling : Predict stability trends using DFT calculations for protonation states .

Q. Q7. What role does this compound play in synthesizing functional materials like organic semiconductors?

Q. Q8. How can regioselective functionalization of the benzothiazole ring be achieved without disrupting the carboxylic acid group?

Synthetic approaches :

- Protecting groups : Temporarily esterify the -COOH group with methyl/tert-butyl esters before bromination or nitration .

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions for halogenation .

Data Contradiction Analysis

Q. Q9. Why do different literature sources report varying melting points for this compound?

Possible reasons :

- Purity discrepancies : Impurities (e.g., residual solvents) lower observed melting points .

- Polymorphism : Crystallization conditions (slow vs. fast cooling) may produce different crystalline forms .

Resolution : Standardize recrystallization in ethanol/water mixtures and report DSC (differential scanning calorimetry) data .

Q. Q10. How can researchers reconcile divergent biological activity data for structurally similar benzothiazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.